1-(Pyridin-2-yl)cyclohexanecarbonitrile
Overview
Description
1-(Pyridin-2-yl)cyclohexanecarbonitrile is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.258. The purity is usually 95%.
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Scientific Research Applications
Crystal Packing Interactions
1-(Pyridin-2-yl)cyclohexanecarbonitrile and its derivatives exhibit notable interactions in crystal structures. The molecular structures of these compounds, including isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines, show effective conformations between the pyridine rings and bridging cyclohexane rings. These interactions involve C–H⋯Npyridine, C–H⋯π, and π⋯π contacts, contributing to various structural formations like linear chains, layer structures, and three-dimensional networks in crystal packing (Lai, Mohr, & Tiekink, 2006).
Nanomaterial Synthesis
Nitrogen-doped carbon nanotubes anchored on graphene substrates have been synthesized using azobis(cyclohexanecarbonitrile), a related compound. This method, involving microwave techniques, results in mesoporous, hierarchical nanostructures with pyridinic and graphitic nitrogen. These materials show high capacity and sustainability in applications like lithium-ion batteries (Sridhar et al., 2015).
Organic Synthesis
The compound is involved in diastereoselective organic synthesis processes. For instance, a tandem reaction involving pyridine, α-haloacetate, an aromatic aldehyde, and cyclohexane-1,3-dione, yields various products like 2,3,6,7-tetrahydro-4(5H)-benzofuranones and 2,3-dihydrofurocoumarins in a diastereoselective manner. This involves a pyridinium ylide formation mechanism (Han et al., 2010).
Catalysis
Certain this compound derivatives have applications in catalysis. For instance, non-heme iron(II) complexes containing ligands with pyridine donors have been used in alkane oxidation catalysis. The spin state of the metal center and the number of pyridine donors significantly influence the catalytic properties (Britovsek, England, & White, 2005).
Fluorescence and Sensing
Some derivatives act as selective probes for metal ions, responding to changes in their environment. For example, a compound derived from this compound acts as a UV-visible and fluorescence "turn-on" probe for Zn2+ and Cd2+, displaying dual-state emission characteristics (Gao et al., 2022).
Materials Chemistry
In materials chemistry, these compounds contribute to the synthesis of unique structures. For example, a copper cyanide coordination polymer was synthesized from a process involving 3-(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyridine. This polymer demonstrates potential for optical and catalytic properties (Yang et al., 2014).
Electronic Spectra Studies
The electronic spectra of 2-substituted pyridines containing Group IV elements have been studied to understand the effects of substituents on the pyridine bands, providing insights into σ-π hyperconjugation (Musker & Scholl, 1971).
Properties
IUPAC Name |
1-pyridin-2-ylcyclohexane-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-10-12(7-3-1-4-8-12)11-6-2-5-9-14-11/h2,5-6,9H,1,3-4,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBRLQGIVCSMJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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